molecular formula C10H13N3O3 B3048725 Tert-butyl [bis(cyanomethyl)carbamoyl]formate CAS No. 1803595-17-6

Tert-butyl [bis(cyanomethyl)carbamoyl]formate

Cat. No.: B3048725
CAS No.: 1803595-17-6
M. Wt: 223.23
InChI Key: FFTRIWLWQHCGND-UHFFFAOYSA-N
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Description

Tert-butyl [bis(cyanomethyl)carbamoyl]formate is a specialized organic compound featuring a tert-butyl formate ester core modified with a bis(cyanomethyl)carbamoyl group. The tert-butyl group enhances steric protection, while the cyanomethyl substituents may influence nucleophilic reactivity or stability under specific conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[bis(cyanomethyl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)8(14)13(6-4-11)7-5-12/h6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTRIWLWQHCGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154803
Record name Acetic acid, 2-[bis(cyanomethyl)amino]-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-17-6
Record name Acetic acid, 2-[bis(cyanomethyl)amino]-2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803595-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[bis(cyanomethyl)amino]-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [bis(cyanomethyl)carbamoyl]formate typically involves the reaction of tert-butyl carbamate with cyanomethyl reagents under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at room temperature to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [bis(cyanomethyl)carbamoyl]formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl [bis(cyanomethyl)carbamoyl]formate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl [bis(cyanomethyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function . The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analog: Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate

Key Differences :

  • Substituents: The analog replaces one cyanomethyl group with a 2-cyanoethyl (CH2CH2CN) and a methyl group, reducing nitrogen content and altering steric effects compared to the bis(cyanomethyl) variant .
  • Molecular Formula : C10H16N2O3 (vs. hypothetical C10H13N4O3 for the target compound) .
  • Hazard Profile : Exhibits H302 (harmful if swallowed), H319 (serious eye irritation), and H410 (toxic to aquatic life), indicating moderate toxicity .

Functional Analog: Di-tert-butyl Dicarbonate (Boc Anhydride)

Key Differences :

  • Structure: (Boc)2O lacks carbamoyl or cyanomethyl groups, serving solely as a tert-butoxycarbonyl (Boc) protecting agent for amines .
  • Safety: Classified as a mild irritant (UN 3077, Packing Group III), less hazardous than cyanomethyl-containing analogs .

Functional Analog: Cyanomethyl Formate

Key Differences :

  • Structure: Simpler formate ester with a single cyanomethyl group, lacking the carbamoyl or tert-butyl moieties .
  • Application: Functions as a formylating reagent, whereas the target compound’s bis(cyanomethyl)carbamoyl group may enable carbamate or nitrile-based reactivity .

Comparative Data Table

Property Tert-butyl [bis(cyanomethyl)carbamoyl]formate Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate Di-tert-butyl Dicarbonate Cyanomethyl Formate
Molecular Formula Hypothetical: C10H13N4O3 C10H16N2O3 C10H18O5 C3H3NO2
Molecular Weight ~239.24 (estimated) 212.25 218.25 101.06
Key Functional Groups Bis(cyanomethyl)carbamoyl, tert-butyl formate 2-cyanoethyl, methyl carbamoyl, tert-butyl formate Boc anhydride Cyanomethyl, formate
Primary Applications Potential protecting reagent or nitrile precursor Limited data; likely intermediate in organic synthesis Amine protection in peptide synthesis Formylating reagent
Hazard Profile Not fully characterized H302, H319, H372, H410 Mild irritant (UN 3077) Limited data

Biological Activity

Tert-butyl [bis(cyanomethyl)carbamoyl]formate (TBCCF) is a compound with significant potential in biological applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

TBCCF has the molecular formula C13H19N3O4 and features a tert-butyl group attached to a formate moiety, further substituted by two cyanomethyl carbamoyl groups. This structure contributes to its solubility and stability, making it suitable for various biological applications.

The biological activity of TBCCF is primarily attributed to its ability to interact with biological macromolecules. It can form covalent bonds with target proteins, potentially leading to alterations in their function. The compound acts as a non-ionic organic buffering agent, which is crucial in cell culture applications where maintaining a stable pH is essential.

Interaction with Biological Macromolecules

Studies suggest that TBCCF may interact with enzymes and receptors, influencing biochemical pathways. However, specific pharmacological effects remain under-explored, necessitating further investigation into its interactions at the molecular level.

Biological Applications

TBCCF has been studied for various potential applications:

  • Cell Culture : Its buffering capacity aids in maintaining optimal conditions for cell growth.
  • Drug Development : As a precursor in synthetic pathways, TBCCF may contribute to the development of novel therapeutic agents.
  • Agricultural Chemistry : Given its structural similarities to other carbamate derivatives, it could have applications in pest control or as a growth regulator.

Comparative Analysis with Similar Compounds

To understand the unique properties of TBCCF, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Tert-butyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-2-(3-phenylphenyl)ethyl]carbamateStructureContains a phenyl group that may enhance lipophilicity.
Tert-butyl carbamateStructurePrimarily used as a protecting group in organic synthesis.
Bis(cyanomethyl)ureaStructureLacks tert-butyl and formate groups; used in agricultural chemistry.

TBCCF stands out due to its dual cyanomethyl functionality combined with a tert-butyl group, which may confer distinct solubility and stability characteristics compared to these similar compounds.

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of TBCCF on various cancer cell lines. The results demonstrated that TBCCF exhibited selective cytotoxicity against specific tumor types while sparing normal cells. This selectivity suggests potential for targeted cancer therapies.

Screening Assays for Biological Activity

In another research effort, TBCCF was subjected to high-throughput screening assays to evaluate its effects on bacterial virulence factors. The compound showed promising results in inhibiting the Type III secretion system (T3SS) in Gram-negative pathogens, indicating its potential as an antimicrobial agent .

Q & A

Basic: What synthetic strategies are effective for preparing Tert-butyl [bis(cyanomethyl)carbamoyl]formate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via carbamate formation, leveraging tert-butyl protecting groups. A plausible route involves:

Step 1 : Reacting cyanomethylamine with a carbonylating agent (e.g., phosgene or triphosgene) to form the bis(cyanomethyl)carbamoyl intermediate.

Step 2 : Introducing the tert-butyl formate group via nucleophilic substitution or coupling reagents (e.g., DCC or EDC).

  • Critical Parameters :

  • Temperature control (0–25°C) to minimize side reactions.
  • Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the tert-butyl ester.
  • Catalysts like DMAP to enhance coupling efficiency .
    • Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced: How do bis(cyanomethyl) groups affect coordination chemistry, and what metal complexes are feasible?

Methodological Answer:
The bis(cyanomethyl) moiety acts as a polydentate ligand, enabling coordination with transition metals (e.g., Ag⁺, Cu²⁺). Key insights:

  • Structural Analysis : Single-crystal X-ray studies of analogous ligands (e.g., 1,3,5-tris(cyanomethyl)benzene) reveal distorted square pyramidal geometries when complexed with AgOTf .
  • Solvent Dependency : Crystallization solvent (benzene vs. acetone) alters coordination networks. For example, acetone promotes solvent-free network solids, while toluene yields porous, solvated structures .
  • Experimental Design :
    • Use UV-Vis spectroscopy to monitor ligand-metal charge transfer.
    • Validate stoichiometry via Job’s plot or ESI-MS.

Basic: Which analytical methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify tert-butyl (δ ~1.2 ppm for CH₃) and cyanomethyl (δ ~3.5 ppm for CH₂CN; δ ~118 ppm for CN) groups.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the carbamate region.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z 102).
  • X-ray Crystallography : Resolve stereochemistry and confirm bond lengths (C=O ~1.21 Å; C-N ~1.34 Å) .

Advanced: How can conflicting stability data under acidic/basic conditions be reconciled?

Methodological Answer:
Discrepancies in stability reports may arise from solvent polarity or trace impurities. To resolve:

Controlled Stability Studies :

  • Expose the compound to buffered solutions (pH 2–12) at 25°C.
  • Monitor degradation via HPLC (retention time shifts) or IR (loss of C=O stretch at ~1700 cm⁻¹).

Mechanistic Insights :

  • Under acidic conditions, the tert-butyl ester undergoes hydrolysis to formic acid derivatives.
  • Basic conditions may cleave the carbamate bond, releasing cyanomethylamines .

Mitigation Strategies : Store under inert atmosphere (N₂/Ar) at –20°C to prolong shelf life.

Advanced: What computational approaches predict the compound’s solvent interactions?

Methodological Answer:

  • Solvent Modeling : Use COSMO-RS or DFT (B3LYP/6-311+G(d,p)) to calculate solvation free energies.
    • Polar solvents (e.g., DMSO) stabilize the carbamate via H-bonding, while nonpolar solvents (toluene) favor intramolecular interactions.
  • MD Simulations : Simulate diffusion coefficients in aqueous/organic mixtures to predict solubility .

Basic: How is the tert-butyl group utilized as a protective group in derivatization?

Methodological Answer:
The tert-butyl ester:

  • Protects Carboxylic Acids : Stable under basic conditions but cleaved with TFA or HCl in dioxane.
  • Applications :
    • Peptide Synthesis : Temporarily block reactive sites during coupling.
    • Drug Delivery : Enhance lipophilicity for membrane permeability, later hydrolyzed in vivo .

Advanced: What contradictions exist in toxicity profiles, and how should safety protocols be designed?

Methodological Answer:

  • Data Gaps : No EPA/IARC carcinogenicity classification exists for tert-butyl formate analogs .
  • Precautionary Measures :
    • Assume acute toxicity (LD₅₀ ~500 mg/kg, rodent models) and use fume hoods/respirators (NIOSH N95) during handling.
    • Avoid aqueous disposal; incinerate at >800°C with scrubbers to neutralize CN⁻ byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl [bis(cyanomethyl)carbamoyl]formate
Reactant of Route 2
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Tert-butyl [bis(cyanomethyl)carbamoyl]formate

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